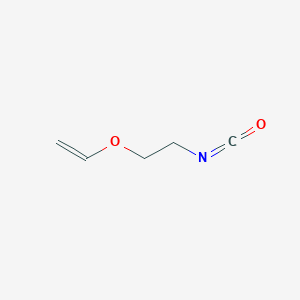
(2-Isocyanatoethoxy)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isocyanatoethoxy)ethene is an organic compound with the molecular formula C₅H₇NO₂ It is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethoxyethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanatoethoxy)ethene typically involves the reaction of ethylene oxide with isocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CH2=CH2+HNCO→CH2=CH−OCH2−NCO
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where ethylene oxide and isocyanic acid are combined under specific temperature and pressure conditions. The reaction is typically catalyzed by a suitable catalyst to enhance the yield and selectivity of the product. The resulting compound is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Isocyanatoethoxy)ethene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Chemistry
In chemistry, (2-Isocyanatoethoxy)ethene is used as a building block for the synthesis of various polymers and copolymers. Its reactivity with different nucleophiles makes it a versatile compound for creating materials with specific properties.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and biomedical devices due to their ability to form biocompatible polymers.
Industry
In the industrial sector, this compound is primarily used in the production of polyurethanes. These materials are essential in manufacturing foams, adhesives, sealants, and coatings. The compound’s reactivity also makes it valuable in creating specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism of action of (2-Isocyanatoethoxy)ethene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical processes, including the formation of ureas, urethanes, and polyurethanes. The molecular targets and pathways involved are primarily related to the nucleophilic attack on the isocyanate group, leading to the formation of stable products.
Comparison with Similar Compounds
Similar Compounds
Ethyl isocyanate: Similar in structure but lacks the ethoxyethene backbone.
Methyl isocyanate: Another isocyanate compound with different reactivity and applications.
Phenyl isocyanate: Contains a phenyl group instead of the ethoxyethene backbone.
Uniqueness
(2-Isocyanatoethoxy)ethene is unique due to its ethoxyethene backbone, which imparts specific reactivity and properties. This structure allows for the formation of polymers with distinct characteristics compared to other isocyanate compounds. Its ability to undergo polymerization and form polyurethanes makes it particularly valuable in industrial applications.
Properties
CAS No. |
827320-16-1 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
1-ethenoxy-2-isocyanatoethane |
InChI |
InChI=1S/C5H7NO2/c1-2-8-4-3-6-5-7/h2H,1,3-4H2 |
InChI Key |
HJGDEBOFNVBPKY-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


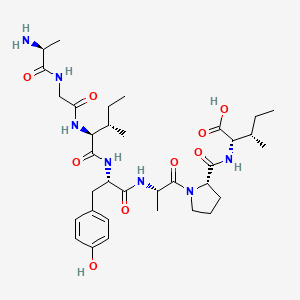


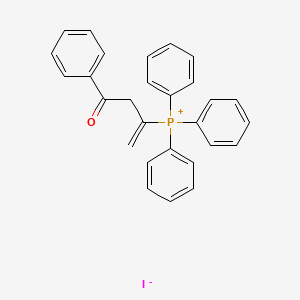
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
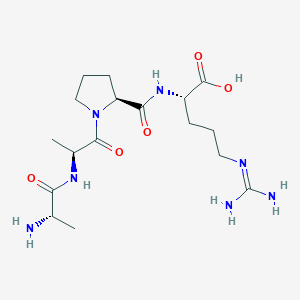
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
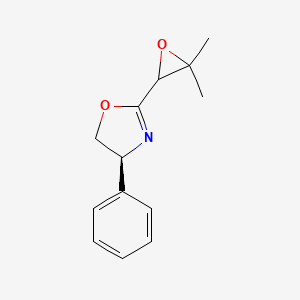
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)
